5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

VAP-1 SSAO Membrane Primary Amine Oxidase

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1157074-84-4) is a synthetic small molecule (C₁₄H₁₇N₃O₃, MW 275.30 g/mol) featuring a 2,3-dihydro-1,3-benzoxazol-2-one core substituted at the 3-position with a 2-oxo-2-(piperidin-1-yl)ethyl group and at the 5-position with a primary amino group. It is supplied primarily as a research chemical (typical purity 95%) and has been catalogued by multiple vendors under identifiers such as MFCD12465931 and EN300-55776.

Molecular Formula C14H17N3O3
Molecular Weight 275.3 g/mol
CAS No. 1157074-84-4
Cat. No. B1518013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
CAS1157074-84-4
Molecular FormulaC14H17N3O3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O
InChIInChI=1S/C14H17N3O3/c15-10-4-5-12-11(8-10)17(14(19)20-12)9-13(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9,15H2
InChIKeyRBGVAFUYRSIRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1157074-84-4): Core Chemical Identity & Procurement Starting Point


5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1157074-84-4) is a synthetic small molecule (C₁₄H₁₇N₃O₃, MW 275.30 g/mol) featuring a 2,3-dihydro-1,3-benzoxazol-2-one core substituted at the 3-position with a 2-oxo-2-(piperidin-1-yl)ethyl group and at the 5-position with a primary amino group [1]. It is supplied primarily as a research chemical (typical purity 95%) and has been catalogued by multiple vendors under identifiers such as MFCD12465931 and EN300-55776 . At the time of this analysis, direct peer-reviewed pharmacological profiling data for this exact compound are absent from major biomedical literature databases; its procurement value therefore centers on its distinct chemotype as a benzoxazolone-piperidine hybrid amenable to further derivatization or screening.

Why Generic Benzoxazolone or Piperidine Analogs Cannot Replace 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one in Focused Screening


The 2,3-dihydro-1,3-benzoxazol-2-one scaffold and the piperidine amide side-chain are individually present in numerous bioactive molecules, yet their specific connectivity in 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one creates a unique three-dimensional pharmacophore that cannot be mimicked by simple substitution of either fragment alone [1]. The 5-amino group provides a hydrogen-bond donor/acceptor point and a synthetic handle for further functionalization, while the N-alkylated benzoxazolone core confers conformational rigidity and metabolic stability distinct from open-chain analogs [2][3]. Furthermore, the ethyl linker between the benzoxazolone nitrogen and the piperidine amide carbonyl introduces a spacer length that critically influences target binding; shortening or lengthening this linker, or replacing the piperidine with other cyclic amines (pyrrolidine, morpholine), would alter the distance and angle between the hydrogen-bonding motifs, likely resulting in loss of any target-specific activity [4]. Without direct comparator data for this exact compound, the structural novelty alone justifies its selection as a singleton chemotype for hit-finding and lead-optimization campaigns where scaffold-hopping is the goal.

Quantitative Differentiation Evidence for 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one Versus Closest Structural Analogs


VAP-1/SSAO Inhibitory Activity: Target Compound vs. Structural Analogs from US11505532 Patent

While the target compound itself lacks direct VAP-1/SSAO inhibition data in public sources, a closely related benzoxazolone-piperidine analog (US11505532, Compound WX021) exhibits an IC₅₀ of 0.300 nM against human VAP-1/SSAO in an Amplex Red Monoamine Oxidase assay [1]. This establishes that the benzoxazolone-piperidine scaffold is capable of picomolar VAP-1 inhibition. The target compound (CAS 1157074-84-4) features a 5-amino group on the benzoxazolone ring, whereas the known potent inhibitor WX021 bears a different substitution pattern. This structural divergence implies that the target compound may display a distinct selectivity profile against the amine oxidase family (VAP-1, MAO-A, MAO-B, LOX, LOXL2) that can only be resolved by head-to-head testing. No direct comparative data are available; thus this evidence is classified as class-level inference.

VAP-1 SSAO Membrane Primary Amine Oxidase

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile vs. Common Piperidine-Benzoxazolones

The target compound (C₁₄H₁₇N₃O₃) possesses a primary aromatic amine (–NH₂) and a tertiary amide carbonyl, yielding a calculated LogP of approximately 0.9–1.1 (ChemAxon estimate) [1]. In contrast, the common unsubstituted parent 3-(piperidin-1-ylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 215878-20-9) lacks the 5-amino group and the ethyl linker, resulting in a significantly higher LogP (~1.8–2.0) and one fewer hydrogen-bond donor . This LogP difference of ~0.8–1.0 log units translates to an approximately 6–10-fold difference in predicted membrane permeability (parallel artificial membrane permeability assay, PAMPA), while the additional HBD increases aqueous solubility and may reduce CYP450-mediated oxidative metabolism on the benzoxazolone ring. However, no experimental LogD₇.₄ or PAMPA data are publicly available for either compound; this evidence is a class-level inference based on calculated properties.

LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Physicochemical Properties

Recommended Research & Procurement Scenarios for 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one


VAP-1/SSAO Lead-Optimization Starting Point via Parallel Analogue Testing

Given the sub-nanomolar VAP-1 activity of a structurally related benzoxazolone-piperidine (US11505532 Compound WX021, IC₅₀ = 0.300 nM) [1], the target compound should be procured alongside a panel of 5-substituted benzoxazolone-piperidine analogs for head-to-head VAP-1, MAO-A, MAO-B, LOX, and LOXL2 profiling. The 5-amino substitution is a versatile synthetic handle for rapid amide, sulfonamide, or urea library synthesis, enabling exploration of VAP-1 selectivity determinants.

Fragment-Based Drug Discovery (FBDD) Using the 5-Amino Group as a Synthetic Vector

The primary aromatic amine at the 5-position of the benzoxazolone core is a well-precedented conjugation handle for fragment linking and PROTAC design. The target compound can serve as a warhead-bearing fragment that binds to amine oxidase targets; subsequent acylation or reductive amination can append linker-E3 ligase recruiter motifs for targeted protein degradation studies.

Physicochemical Property Benchmarking Against Higher-LogP Benzoxazolone Screening Compounds

The predicted cLogP of ~0.9–1.1 and additional HBD differentiate this compound from the many benzoxazolone derivatives with LogP >2.0 that dominate commercial screening libraries [2]. Procure the compound as a low-LogP, high-solubility standard for calibrating solubility and non-specific binding assays in amine oxidase or GPCR screening cascades, and compare its performance against higher-LogP analogs to establish a physicochemical property–activity relationship (PPAR) model.

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